1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione
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Overview
Description
1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, an azepane ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Azepane Ring: The azepane ring is introduced by reacting the piperazine derivative with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione: Unique due to the presence of both piperazine and azepane rings.
1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-2,3-dione: Similar structure but with a piperidine ring instead of a piperazine ring.
1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]morpholine-2,3-dione: Contains a morpholine ring instead of a piperazine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-3-21-12-13-23(19(25)18(21)24)20(26)22-11-5-4-6-16(14-22)15-7-9-17(27-2)10-8-15/h7-10,16H,3-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSMXMKAAGEGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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